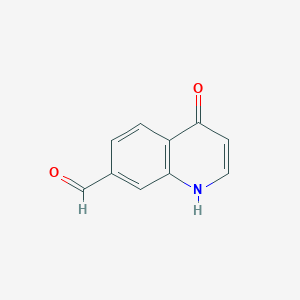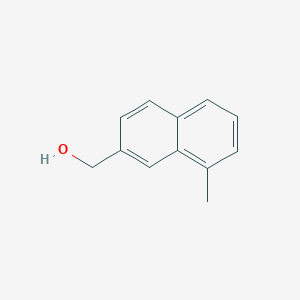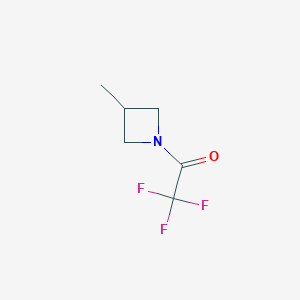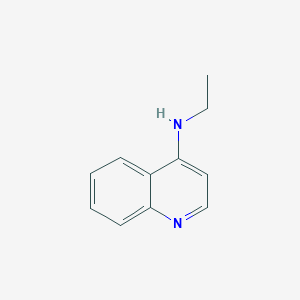
N-Ethylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethylquinolin-4-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylquinolin-4-amine typically involves the alkylation of quinolin-4-amine. One common method is the reaction of quinolin-4-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
化学反応の分析
反応の種類: N-エチルキノリン-4-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: キノリンN-オキシドを生成するために酸化することができます。
還元: 還元反応により、テトラヒドロキノリン誘導体に変換することができます。
置換: 求核置換反応に関与し、アミノ基を他の官能基に置き換えることができます。
一般的な試薬と条件:
酸化: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。
還元: パラジウムカーボン(Pd / C)を用いた触媒的水素化が一般的な方法です。
置換: アルキルハロゲン化物やアシルクロリドなどの試薬を塩基性条件下で使用することができます。
生成される主な生成物:
酸化: キノリンN-オキシド。
還元: テトラヒドロキノリン誘導体。
4. 科学研究における用途
N-エチルキノリン-4-アミンは、科学研究でいくつかの用途があります。
化学: より複雑なキノリン誘導体の合成における中間体として役立ちます。
生物学: 酵素相互作用の研究や生化学的アッセイにおけるプローブとして使用されます。
医学: N-エチルキノリン-4-アミンを含むキノリン誘導体は、抗マラリア薬、抗がん剤、抗菌剤としての可能性について調査されています。
科学的研究の応用
N-Ethylquinolin-4-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
生物系におけるN-エチルキノリン-4-アミンの作用機序は、さまざまな分子標的との相互作用を伴います。例えば、抗マラリア薬の用途では、キノリン誘導体はヘモゾインの重合を阻害することが知られており、その結果、寄生虫内に有毒なヘムが蓄積します。これにより、寄生虫の代謝プロセスが阻害され、寄生虫が死滅します。 この化合物は、DNAや酵素とも相互作用し、細胞機能に影響を与える可能性があります .
類似化合物:
クロロキン: 類似のキノリン構造を持つよく知られた抗マラリア薬。
ヒドロキシキノリン: さまざまな医薬品用途に使用されています。
アモジアキン: 4-アミノキノリン構造を持つ別の抗マラリア薬。
独自性: N-エチルキノリン-4-アミンは、窒素原子に特定のエチル置換基を持つことで独特であり、その生物活性と化学反応性に影響を与える可能性があります。 この構造修飾は、他のキノリン誘導体と比較して、その溶解性、安定性、および生物学的標的との相互作用を強化することができます .
類似化合物との比較
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxyquinoline: Used in various medicinal applications.
Amodiaquine: Another antimalarial agent with a 4-aminoquinoline structure.
Uniqueness: N-Ethylquinolin-4-amine is unique due to its specific ethyl substitution at the nitrogen atom, which can influence its biological activity and chemical reactivity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other quinoline derivatives .
特性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC名 |
N-ethylquinolin-4-amine |
InChI |
InChI=1S/C11H12N2/c1-2-12-11-7-8-13-10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,12,13) |
InChIキー |
TTXHGYGDDOYSDB-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC=NC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


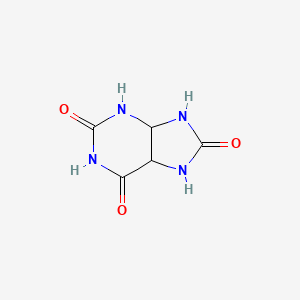
![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)
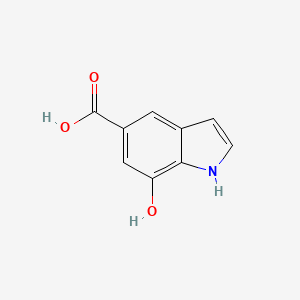

![(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B11914730.png)

